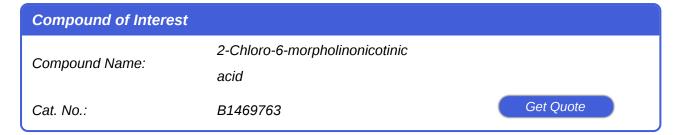


Technical Guide: Physicochemical Properties of 2-Chloro-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search, specific experimental physicochemical data for **2-Chloro-6-morpholinonicotinic acid** (CAS No. 1293385-31-5) is not readily available in the public domain. This guide provides a summary of available data for structurally related analogs and detailed, generalized experimental protocols for determining key physicochemical properties.

Comparative Physicochemical Data of Related Analogs

To provide context for the potential properties of **2-Chloro-6-morpholinonicotinic acid**, the following table summarizes available data for structurally similar compounds. It is crucial to note that these values are for different molecules and should be used as estimations only.



Property	6-Chloro-2- morpholinonicotinic acid	2-Chloro-6-methylnicotinic acid
Molecular Formula	C10H11CIN2O3	C7H6CINO2
Molecular Weight	242.66 g/mol	171.58 g/mol
Melting Point	Not available	162-164 °C
Boiling Point	464.6 ± 45.0 °C at 760 mmHg	163 °C at 22 mmHg
pKa (Predicted)	Not available	2.28 ± 0.28
logP (Predicted)	Not available	Not available
CAS Number	305863-07-4	30529-70-5

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized protocols for the experimental determination of key physicochemical properties of organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which a solid compound transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned
 with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a
 Thiele tube with heating oil or an automated digital instrument).
- Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.



- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- Melting Range: The melting point is reported as the range T1-T2. A sharp melting range (0.5-2 °C) is indicative of a pure compound.



Figure 1: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of a compound in a specific solvent.

Methodology:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed vial.
- Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Solubility Value: The determined concentration is reported as the solubility of the compound in the specified solvent at that temperature.



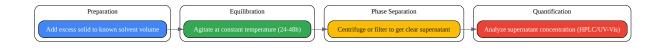


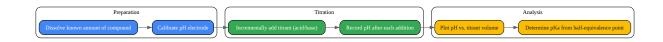
Figure 2: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Methodology:

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) of known volume.
- Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
- Titration: A standardized solution of a strong acid or base is added incrementally to the sample solution using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.



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Figure 3: Workflow for pKa Determination.

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between two immiscible liquids (typically n-octanol and water).

Methodology:

- Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
- Partitioning: A known amount of the compound is dissolved in one of the phases. The two
 phases are then combined in a separatory funnel and shaken vigorously to allow for
 partitioning of the compound.
- Equilibration: The mixture is allowed to stand until the two phases have completely separated.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.



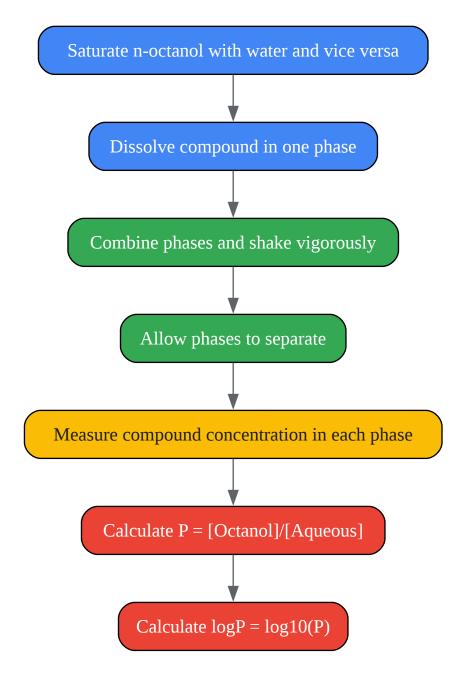


Figure 4: Workflow for logP Determination.

Potential Signaling Pathway Involvement

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. Activation of nAChRs can lead to the influx of cations,







primarily Na+ and Ca2+, resulting in cell depolarization and the activation of various downstream signaling cascades.

The diagram below illustrates a generalized signaling pathway that could be modulated by a nicotinic acid derivative acting as a ligand for nAChRs.



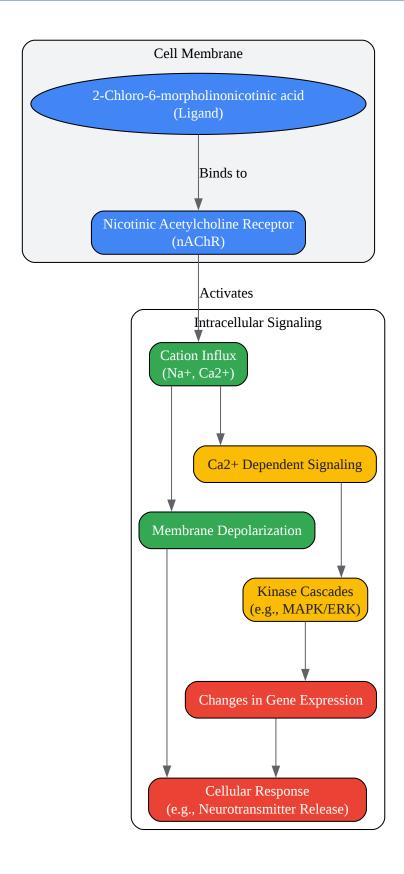


Figure 5: Generalized nAChR Signaling Pathway.







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